

Technical Guide: CRT0063465 as a Novel Ligand of Human Phosphoglycerate Kinase 1 (PGK1)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of **CRT0063465**, a pyrazolopyrimidine compound identified as a direct ligand of human phosphoglycerate kinase 1 (PGK1). PGK1 is a key glycolytic enzyme that also participates in a range of non-glycolytic processes, including tumorigenesis and DNA repair. **CRT0063465** has emerged from cell-based screens of telomere signaling and has been shown to modulate the shelterin complex and regulate telomere length, highlighting its therapeutic potential. This document consolidates the available quantitative data, details the experimental methodologies used to characterize the **CRT0063465**-PGK1 interaction, and visualizes the associated biological pathways and experimental workflows.

Quantitative Data Summary

The interaction between **CRT0063465** and human PGK1 has been quantitatively characterized through various biophysical and biochemical assays. The key quantitative data are summarized in the tables below for easy reference and comparison.



Parameter	Value	Method	Reference
Dissociation Constant (Kd)	24 μΜ	Surface Plasmon Resonance (SPR)	[1]
Crystal Structure			
PDB ID	5NP8	X-ray Diffraction	
Resolution	1.90 Å	X-ray Diffraction	_

Table 1: Binding Affinity and Structural Data of CRT0063465 with Human PGK1

Cell-Based Assay	Concentration of CRT0063465	Effect	Cell Line	Reference
Telomere Shortening	10, 100 nM (up to 84 days)	Blocks hypoglycemic telomere shortening	HCT116	[1]
Shelterin Complex Modulation	10 nM (1 week)	Modulates the composition of shelterin complexes	HCT116	[1]
Cytoprotection	100 nM (up to 100 h)	Protective effect against Bleomycin- induced cytotoxicity	A2780	[1]

Table 2: Cellular Activity of CRT0063465

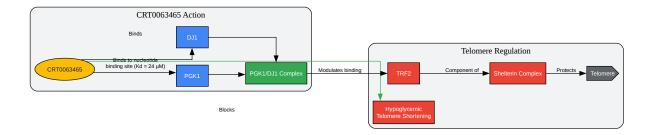
Mechanism of Action

CRT0063465 binds to the nucleotide-binding site of human PGK1.[2] This interaction induces a conformational change in the PGK1 protein.[2] Beyond its interaction with PGK1, **CRT0063465**



has also been found to bind to the stress sensor protein DJ-1.[1][2] Research has revealed a previously unknown complex formed between PGK1 and DJ-1 in cells.[2]

The binding of **CRT0063465** to PGK1 has significant downstream effects on telomere maintenance. Both PGK1 and DJ-1 have been shown to bind to the telomeric repeat-binding factor 2 (TRF2), a key component of the shelterin complex, and are recruited to telomeres.[2] Treatment with **CRT0063465** modulates these interactions and affects the overall composition of the shelterin complex.[2] Notably, **CRT0063465** can prevent telomere erosion under conditions of hypoglycemic stress, a process that appears to be independent of telomerase activity.[2]



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Caption: Signaling pathway of CRT0063465 in telomere regulation.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize **CRT0063465** as a ligand of human PGK1.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol outlines the determination of the binding affinity between **CRT0063465** and human PGK1.



Materials:

- Recombinant Human PGK1 protein
- CRT0063465
- SPR instrument (e.g., Biacore)
- GLH sensor chip
- Running buffer (e.g., HBS-EP+)
- Regeneration solution (e.g., Glycine-HCl, pH 2.5)

Procedure:

- Immobilization of PGK1:
 - Equilibrate the GLH sensor chip with running buffer.
 - Activate the sensor surface using a standard amine coupling kit (EDC/NHS).
 - Immobilize PGK1 onto the sensor chip at a concentration of 25-80 μg/ml in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).
 - Deactivate any remaining active esters with ethanolamine.
- Binding Analysis:
 - Prepare a dilution series of CRT0063465 in running buffer.
 - Inject the different concentrations of CRT0063465 over the immobilized PGK1 surface at a constant flow rate.
 - Monitor the association and dissociation phases in real-time.
- Data Analysis:
 - Subtract the reference surface signal from the active surface signal.



Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding)
using the instrument's analysis software (e.g., ProteOn Manager) to determine the
dissociation constant (Kd).



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Caption: Experimental workflow for Surface Plasmon Resonance (SPR).

Photoaffinity Cross-Linking for Target Identification

This protocol describes the use of a photoaffinity probe analog of **CRT0063465** to identify its cellular binding partners.

Materials:

- CRT0105481 (radiolabeled photoaffinity analog of CRT0063465)
- A2780 cells
- UV cross-linking apparatus (365 nm)
- · Lysis buffer
- 2D-Gel Electrophoresis (2D-GE) system
- Autoradiography film
- LC-MS system

Procedure:

- Cell Treatment:
 - Incubate A2780 cells with CRT0105481 at concentrations of 10 nM or 100 nM for 30 minutes.

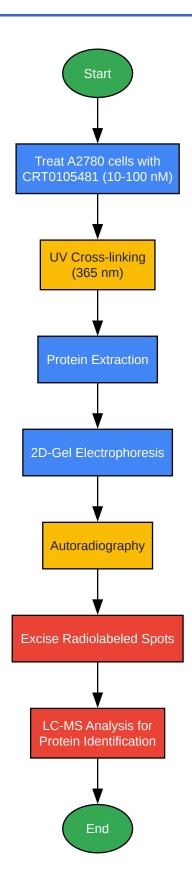






- UV Cross-Linking:
 - Expose the cells to UV light (365 nm) to induce covalent cross-linking of the probe to its binding partners.
- Protein Extraction and Separation:
 - Harvest the cells and prepare protein lysates.
 - Separate the proteins by 2D-Gel Electrophoresis.
- Target Identification:
 - Expose the 2D gel to autoradiography film to visualize radiolabeled protein spots.
 - Excise the radiolabeled spots from the gel.
 - Identify the proteins in the excised spots by LC-MS analysis.





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Caption: Workflow for photoaffinity cross-linking and target ID.



Materials:

· Cell lysate

Immunoprecipitation for Protein-Protein Interaction

This protocol details the method to confirm the interaction between PGK1 and DJ-1.

 Antibodies against PGK1 and DJ-1 (10 μg)
Magnetic beads (e.g., Dynabeads M270)
• C1 buffer
Wash buffers
Elution buffer
SDS-PAGE and Western blotting reagents
Procedure:
Antibody Coupling to Beads:
 Couple 10 μg of the desired antibody to M270 magnetic beads according to the

• Immunoprecipitation:

manufacturer's protocol.

- Incubate the antibody-coupled beads with cell lysate to allow the antibody to bind to its target protein and any interacting partners.
- Washing:
 - Wash the beads several times with appropriate wash buffers to remove non-specific binding proteins.
- Elution:



- Elute the protein complexes from the beads using an elution buffer.
- Analysis:
 - Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the protein of interest and its potential binding partners.

Conclusion

CRT0063465 represents a novel and promising small molecule modulator of human PGK1. Its ability to influence the shelterin complex and protect against telomere shortening through a mechanism independent of telomerase presents a unique therapeutic opportunity. The data and protocols outlined in this technical guide provide a solid foundation for further research into the biological roles of PGK1 and the development of new therapeutic strategies targeting telomere maintenance pathways. The detailed methodologies offer a practical resource for scientists aiming to replicate or build upon these important findings.

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